molecular formula C22H30BNO3S B15143621 Pop-IN-1

Pop-IN-1

Cat. No.: B15143621
M. Wt: 399.4 g/mol
InChI Key: PNOOCQHRLPMAPV-VIGMWTIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pop-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms .

Scientific Research Applications

Pop-IN-1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Z-Prolyl-Prolinal: Another potent inhibitor of prolyl oligopeptidase with similar applications in research.

    S-17092: A selective inhibitor of prolyl oligopeptidase, used in studies related to cognitive enhancement and neuroprotection.

Uniqueness

Pop-IN-1 stands out due to its exceptionally low Ki value, indicating a very high affinity for prolyl oligopeptidase. This makes it a valuable tool in research settings where precise inhibition of the enzyme is required .

Properties

Molecular Formula

C22H30BNO3S

Molecular Weight

399.4 g/mol

IUPAC Name

(2-methylsulfanylphenyl)-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1

InChI Key

PNOOCQHRLPMAPV-VIGMWTIOSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=CC=CC=C5SC

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC

Origin of Product

United States

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